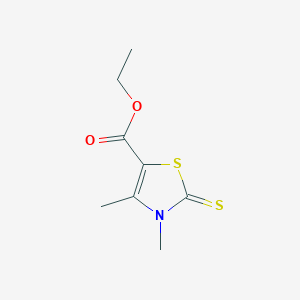
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals that are studied for their unique structural and chemical properties. It belongs to a broader category of imidazolidine derivatives, which are known for their diverse pharmacological activities. However, this response focuses exclusively on the scientific aspects of its synthesis, structure, chemical reactions, and properties, excluding applications, drug usage, and side effects.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization reactions, N-alkylation, and acetylation processes. For example, the synthesis of similar imidazolidine derivatives starts with the reaction of an appropriate phenylpiperazine with a chloroacetyl chloride, followed by cyclization and further modification steps to achieve the desired structure (Sethusankar et al., 2002).
Molecular Structure Analysis
Imidazolidine derivatives demonstrate interesting structural characteristics. X-ray diffraction studies show that the imidazolidine ring is nearly planar, with significant dihedral angles between this ring and attached phenyl or acetamide groups, indicating conformational preferences that might influence their chemical behavior and interactions (Sethusankar et al., 2002).
Chemical Reactions and Properties
The compound's reactivity is characterized by its ability to undergo further chemical transformations, such as cyclization and alkylation, which are central to its synthesis. These reactions highlight the compound's versatile chemistry, allowing for the creation of a variety of derivatives with potentially different physical and chemical properties.
Physical Properties Analysis
While specific physical properties of this compound are not detailed in the available literature, compounds in this class generally have notable physical characteristics such as crystallinity, as evidenced by their structural studies via X-ray diffraction. These properties are influenced by the molecular structure, including the planarity of the imidazolidine ring and the angles between it and other structural motifs (Sethusankar et al., 2002).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Studies have explored the disposition and metabolism of arylpiperazine derivatives, a class to which the specified compound is closely related. These compounds, including notable examples like nefazodone and trazodone, undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter systems, highlighting the complexity of their pharmacokinetic profiles (Caccia, 2007).
Environmental Impact and Toxicology
Chlorophenols, structurally related to the core phenyl component of the compound, are extensively reviewed for their role as precursors to dioxins in Municipal Solid Waste Incineration (MSWI). The review emphasizes the environmental pathways and toxicological impact of these compounds, indicating the necessity for understanding the broader environmental implications of chlorinated organic compounds (Peng et al., 2016).
Mechanisms of Action
Research into the mechanisms underlying the action of related compounds, such as arylpiperazine derivatives, underscores the importance of studying the interaction between these molecules and various neurotransmitter systems. This insight is crucial for developing new therapeutic agents targeting specific neurological pathways and disorders (S. Caccia, 2007).
Therapeutic Potential
While direct studies on "2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide" may not be available, research on similar compounds, such as ketamine's antidepressant effects, provides a framework for investigating the therapeutic potential of novel compounds. These studies highlight the critical role of glutamatergic transmission in mental health disorders and the ongoing search for effective treatments (D. Goff, 2015).
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O2/c1-19-5-8-21(9-6-19)18-15(23)12-20-7-10-22(16(20)24)14-4-2-3-13(17)11-14/h2-4,11H,5-10,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSRGCKKTJDINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)
![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)


